3-benzyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused imidazole-purine core. Key structural features include:
- 8-(3-Hydroxypropyl) chain: Introduces a polar group that may enhance solubility and influence metabolic stability.
- 1,7-Dimethyl groups: Reduce steric hindrance and modulate electronic properties of the core structure.
Properties
IUPAC Name |
2-benzyl-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-13-11-23-15-16(20-18(23)22(13)9-6-10-25)21(2)19(27)24(17(15)26)12-14-7-4-3-5-8-14/h3-5,7-8,11,25H,6,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVYKBSNQAAHFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-benzyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known by its chemical structure C19H21N5O3, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H21N5O3
- Molecular Weight : 353.41 g/mol
- CAS Number : 16615291
Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzymes and pathways:
- Cyclooxygenase Inhibition : Similar compounds have shown potential as selective inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibition of COX-2 has been associated with analgesic and anti-inflammatory effects .
- ENPP1 Inhibition : Recent studies have identified imidazo derivatives as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), a negative regulator of the cGAS-STING pathway. This pathway is essential for immune response modulation in cancer therapy .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Study 1: Analgesic and Anti-inflammatory Activity
In a comparative study involving various imidazo derivatives, this compound exhibited significant analgesic activity with a protective index comparable to standard NSAIDs like diclofenac. The compound showed a rapid onset of action with sustained effects over several hours .
Case Study 2: ENPP1 Inhibition and Cancer Therapy
A study focusing on the modulation of the cGAS-STING pathway highlighted the potential of imidazo derivatives in enhancing antitumor immunity. The compound demonstrated an IC50 value indicating potent inhibition of ENPP1 activity, thus promoting an enhanced immune response against cancer cells .
Comparison with Similar Compounds
Pharmacokinetic and Functional Differences
- Hydroxypropyl vs. Piperazinylalkyl Chains : The target compound’s 8-(3-hydroxypropyl) group may confer better aqueous solubility compared to lipophilic piperazinyl chains (e.g., in 3i or AZ-853). However, this could reduce metabolic stability, as seen in compounds with polar substituents .
- Benzyl vs. Phenethyl/Butyl Groups : The 3-benzyl substitution in the target compound likely enhances blood-brain barrier penetration relative to 3-phenethyl () or 3-butyl (CB11) groups, which may prioritize peripheral targets .
- Fluorinated vs. Non-Fluorinated Aromatic Rings: Fluorophenyl or trifluoromethyl groups (e.g., in AZ-861) increase electronegativity and receptor-binding affinity, whereas the target compound’s benzyl group offers moderate lipophilicity without halogen-driven effects .
Therapeutic Implications
- CNS Disorders : Compounds with fluorophenyl-piperazine chains (e.g., 3i, AZ-853) show promise for depression, while the target compound’s hydroxypropyl group may limit CNS efficacy unless paired with active transport mechanisms .
- Cancer : CB11’s PPARγ agonism highlights the scaffold’s adaptability for oncology, though the target compound’s substituents lack direct evidence for anti-cancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
